methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound featuring a carbamate group, a sulfamoyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:
Formation of the sulfamoyl intermediate: This step involves the reaction of cyclopropylamine with 2-(thiophen-2-yl)ethyl chloride to form N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)amine.
Sulfonation: The intermediate is then reacted with sulfonyl chloride to introduce the sulfamoyl group, yielding N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl chloride.
Coupling with phenyl carbamate: The final step involves the reaction of the sulfamoyl chloride with methyl 4-aminophenylcarbamate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Carbamate derivatives: Compounds like carbaryl and fenobucarb, which contain carbamate groups, are used as insecticides and have similar chemical reactivity.
Uniqueness
Methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds steric hindrance, potentially enhancing its selectivity for certain biological targets.
Properties
IUPAC Name |
methyl N-[4-[cyclopropyl(2-thiophen-2-ylethyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-17(20)18-13-4-8-16(9-5-13)25(21,22)19(14-6-7-14)11-10-15-3-2-12-24-15/h2-5,8-9,12,14H,6-7,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCCYYMHPUCMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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